molecular formula C14H9Cl4NO2 B1333045 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone CAS No. 338397-93-6

2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone

Cat. No.: B1333045
CAS No.: 338397-93-6
M. Wt: 365 g/mol
InChI Key: QFLUPJLSLJIZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is a synthetic organic compound known for its complex structure and significant applications in various scientific fields. This compound features a trichloromethyl group, a chlorophenyl group, and a pyrrole ring, making it a versatile molecule in chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone typically involves multiple steps:

  • Formation of the Pyrrole Ring: : The initial step often involves the synthesis of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions.

  • Introduction of the Chlorophenyl Group: : The next step involves the acylation of the pyrrole ring with 4-chlorophenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This step introduces the chlorophenyl group into the molecule.

  • Addition of the Trichloromethyl Group: : Finally, the trichloromethyl group is introduced through a chlorination reaction. This can be achieved by treating the intermediate compound with trichloromethyl chloroformate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

  • Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole-2,5-diones, while reduction can produce alcohol derivatives.

Scientific Research Applications

2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone has diverse applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein interactions due to its ability to bind to specific biological targets.

    Medicine: Research into its potential therapeutic effects includes investigations into its anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of agrochemicals and pharmaceuticals, where its unique structure can enhance the efficacy of active ingredients.

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s trichloromethyl and chlorophenyl groups facilitate binding to hydrophobic pockets in proteins, while the pyrrole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Dicofol: A related compound with similar structural features, used as an acaricide.

    Chlorpyrifos: Another chlorinated compound with applications in pest control.

    DDT: Shares the trichloromethyl group and has historical significance as an insecticide.

Uniqueness

2,2,2-Trichloro-1-{4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl}-1-ethanone is unique due to its combination of a pyrrole ring with chlorinated aromatic groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specialized applications in research and industry.

Properties

IUPAC Name

2,2,2-trichloro-1-[4-[2-(4-chlorophenyl)acetyl]-1H-pyrrol-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl4NO2/c15-10-3-1-8(2-4-10)5-12(20)9-6-11(19-7-9)13(21)14(16,17)18/h1-4,6-7,19H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFLUPJLSLJIZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C2=CNC(=C2)C(=O)C(Cl)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151180
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

338397-93-6
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338397-93-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.